molecular formula C12H10ClNO2 B187102 2-Chloro-6-ethoxyquinoline-3-carbaldehyde CAS No. 281208-98-8

2-Chloro-6-ethoxyquinoline-3-carbaldehyde

Cat. No. B187102
CAS RN: 281208-98-8
M. Wt: 235.66 g/mol
InChI Key: BNLBYGHJJYCBEJ-UHFFFAOYSA-N
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Description

2-Chloro-6-ethoxyquinoline-3-carbaldehyde is a chemical compound that is mainly used as solvents . It is used in intermediate steps for the production of paints, plastics, synthetic resins, and dyes . It is also used in the manufacture of perfumes, solvents, and flavorings .


Synthesis Analysis

The synthesis of this compound and related analogs has been highlighted in recent research . The synthesis involves the use of Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . The 2-Oxo-1,2-dihydroquinoline-3-carbaldehydes are considered as reactive synthons in organic synthesis and are obtained from the respective 2-chloro derivative .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . The molecular formula is C11H8ClNO2 .


Chemical Reactions Analysis

The chemical reactions of this compound involve aromatic nucleophilic substitution reactions . These reactions are used to introduce various nucleophiles in place of chlorine under different reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 221.64000, a density of 1.348g/cm3, a boiling point of 373.9ºC at 760 mmHg, and a melting point of 149-151 °C (lit.) .

Scientific Research Applications

Synthesis and Chemistry

Recent studies have focused on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, including synthesis and reactions for constructing fused or binary heterocyclic systems. The synthesis of quinoline derivatives and their applications in various fields are of significant interest (Hamama et al., 2018). Additionally, the chemistry of 2-chloroquinoline-3-carbaldehyde from 1979 to 1999, including reactions involving chloro- and aldehyde substituents, has been thoroughly investigated, with applications in synthesizing biologically important compounds (Abdel-Wahab & Khidre, 2012).

Corrosion Inhibition

Quinoline derivatives, such as 2-chloroquinoline-3-carbaldehyde, have been studied for their corrosion inhibition properties. Investigations using electrochemical techniques, density functional theory, and molecular dynamic simulations showed that these derivatives are effective inhibitors, providing valuable insights for protecting metals against corrosion (Lgaz et al., 2017).

Biological and Antimicrobial Activities

The biological evaluation of 2-chloroquinoline-3-carbaldehyde derivatives has been a key area of research. Studies on novel 2-chloroquinolin-3-yl ester derivatives synthesized from 2-chloroquinoline-3-carbaldehyde showed significant antimicrobial activities, providing potential applications in developing new antibacterial and antifungal agents (Tabassum et al., 2014).

Green Synthetic Methods

The green synthesis of 2-chloroquinoline-3-carbaldehydes using methods like microwave, ultrasound, and solvent-free techniques has been explored. These methods have successfully produced biologically active compounds, indicating the environmental friendliness and efficiency of these approaches (Patel et al., 2020).

Applications in Organic and Medicinal Chemistry

2-Chloroquinoline-3-carbaldehyde has been a subject of interest in organic and medicinal chemistry due to its potential in synthesizing a wide range of biologically active compounds. Its versatility in chemical reactions makes it a valuable compound in the synthesis of various biologically relevant molecules (Ghanei et al., 2016).

Safety and Hazards

The safety and hazards associated with 2-Chloro-6-ethoxyquinoline-3-carbaldehyde include acute toxicity when ingested orally and eye irritation . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

Future Directions

The future directions for the study of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde could involve further exploration of its synthesis methods, which are pollution-free, energy-efficient, less time-consuming, solid supported, one pot reaction, solvent free reaction condition, ultrasound promoted synthesis, photocatalytic synthesis (UV radiations) and ionic liquids . Additionally, more research could be conducted to investigate its potential applications in the pharmaceutical industry .

properties

IUPAC Name

2-chloro-6-ethoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-10-3-4-11-8(6-10)5-9(7-15)12(13)14-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLBYGHJJYCBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354995
Record name 2-chloro-6-ethoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

281208-98-8
Record name 2-chloro-6-ethoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 281208-98-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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